1-(1-Methylpiperidin-3-yl)ethanone

Description

BenchChem offers high-quality 1-(1-Methylpiperidin-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Methylpiperidin-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

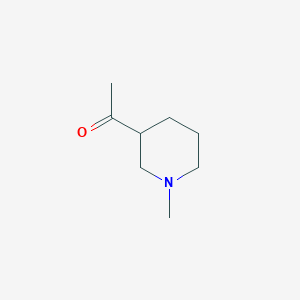

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylpiperidin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7(10)8-4-3-5-9(2)6-8/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIDVBVMOLHBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCN(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20533183 | |

| Record name | 1-(1-Methylpiperidin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91324-25-3 | |

| Record name | 1-(1-Methylpiperidin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-methylpiperidin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-Methylpiperidin-3-yl)ethanone (CAS Number 91324-25-3): Addressing Data Scarcity and Analysis of a Key Structural Isomer

Foreword for the Research Community

This technical guide addresses the compound 1-(1-Methylpiperidin-3-yl)ethanone , registered under CAS number 91324-25-3 . An extensive review of publicly accessible scientific literature and chemical databases reveals a significant scarcity of detailed technical information for this specific molecule. This includes a lack of published synthesis protocols, comprehensive analytical characterization, and pharmacological assessments.

However, the query often leads to a closely related and well-characterized structural isomer: 1-(3-methylpiperidin-1-yl)ethanone (CAS 4593-16-2). The structural distinction, though subtle, is critical for all chemical, biological, and pharmaceutical applications. This guide will first clarify the structural differences between these isomers and then provide a comprehensive technical overview of the available data for the well-documented isomer, 1-(3-methylpiperidin-1-yl)ethanone, as a valuable reference point for researchers working with this class of compounds.

Part 1: Structural Elucidation and Isomeric Differentiation

The core distinction between the requested compound and its commonly found isomer lies in the position of the methyl and acetyl groups on the piperidine ring.

-

1-(1-Methylpiperidin-3-yl)ethanone (Target Compound, CAS 91324-25-3): The piperidine nitrogen is substituted with a methyl group (an N-methyl tertiary amine), and the acetyl group (-C(O)CH₃) is attached to the 3-position of the carbon backbone.

-

1-(3-Methylpiperidin-1-yl)ethanone (Isomer, CAS 4593-16-2): The nitrogen atom is part of an acetyl amide functional group (N-acetyl), and the methyl group is attached to the 3-position of the carbon backbone.

This seemingly minor difference results in fundamentally distinct chemical entities with different physical properties, reactivity, and biological activities. The N-acetyl group of the isomer is a neutral amide, whereas the N-methyl group of the target compound confers basicity to the molecule.

Caption: Structural comparison of the target compound and its N-acetyl isomer.

Part 2: Technical Profile of the Structural Isomer 1-(3-Methylpiperidin-1-yl)ethanone (CAS 4593-16-2)

As a service to the research community, this section details the known properties and protocols for the readily available and well-documented isomer. It must be stressed that these data do not apply to CAS 91324-25-3.

Chemical and Physical Properties

The following properties have been compiled from various chemical databases and supplier information.[1][2]

| Property | Value | Source |

| CAS Number | 4593-16-2 | PubChem[1] |

| Molecular Formula | C₈H₁₅NO | PubChem[1] |

| Molecular Weight | 141.21 g/mol | PubChem[1] |

| Appearance | Not specified, likely a liquid | Inferred from M.P. |

| Melting Point | -15 °C (lit.) | Chemdad Co.[2] |

| Boiling Point | 239 °C (lit.) | Chemdad Co.[2] |

| Density | 0.974 g/mL at 25 °C (lit.) | Chemdad Co.[2] |

| Refractive Index | n20/D 1.476 (lit.) | Chemdad Co.[2] |

| SMILES | CC1CCCN(C1)C(=O)C | PubChem[1] |

Plausible Synthetic Approaches

While specific, peer-reviewed synthetic procedures for 1-(1-Methylpiperidin-3-yl)ethanone are not available, a logical retrosynthetic analysis suggests a few viable pathways. A common approach would involve the Grignard reaction of an N-protected piperidine-3-carbonitrile or ester, followed by N-methylation.

A generalized workflow for synthesizing such piperidine derivatives is outlined below. The choice of protecting group (P) is critical to prevent side reactions and is typically an easily removable group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

Caption: Generalized synthetic workflow for 1-(1-Methylpiperidin-3-yl)ethanone.

Causality in Experimental Design:

-

Protection Strategy: The piperidine nitrogen is a nucleophile and a base. Protection is essential to prevent it from reacting with the organometallic reagent (Grignard or organolithium) used to install the acetyl group.

-

Installation of the Acetyl Group: Reaction of a methylmagnesium halide with an ester or nitrile at the 3-position is a standard and reliable method for forming the methyl ketone.

-

Deprotection and N-Methylation: Following the formation of the ketone, the protecting group is removed under conditions that do not affect the rest of the molecule (e.g., acidic cleavage of a Boc group). The final N-methylation is typically achieved via reductive amination (Eschweiler-Clarke reaction) or direct alkylation with an agent like methyl iodide.

Analytical Characterization Framework

Full analytical characterization is essential for confirming the structure and purity of the target compound and distinguishing it from its isomers.[3] While spectra for CAS 91324-25-3 are unavailable, a scientist would expect the following key features:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet integrating to 3 protons around 2.2-2.5 ppm, corresponding to the N-CH₃ group.

-

A singlet integrating to 3 protons around 2.1 ppm for the acetyl (C(O)CH₃) group.

-

A series of complex multiplets between ~1.5 and 3.5 ppm corresponding to the nine protons on the piperidine ring. The proton at the C3 position would be a key signal to analyze.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A peak >200 ppm, characteristic of a ketone carbonyl carbon.

-

A peak for the N-CH₃ carbon, typically around 40-45 ppm.

-

A peak for the acetyl CH₃ carbon, around 25-30 ppm.

-

Multiple peaks corresponding to the five distinct carbons of the piperidine ring.

-

-

IR (Infrared) Spectroscopy:

-

A strong, sharp absorption band around 1705-1725 cm⁻¹ , which is highly characteristic of a ketone C=O stretch. The absence of an amide I band (typically ~1650 cm⁻¹) would help distinguish it from its N-acetyl isomer.

-

-

MS (Mass Spectrometry):

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 141, corresponding to the molecular weight. Key fragmentation patterns would likely involve the loss of the acetyl group and fragmentation of the piperidine ring.

-

Publicly available spectral data exists for the isomer 1-(3-methylpiperidin-1-yl)ethanone (CAS 4593-16-2) , which can be accessed through databases linked by PubChem.[1]

Safety and Handling (for Isomer CAS 4593-16-2)

Aggregated GHS information from notifications to the ECHA C&L Inventory for the isomer 1-(3-methylpiperidin-1-yl)ethanone indicates the following hazards[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory when handling this class of chemicals.

Known Applications (for Isomer CAS 4593-16-2)

The documented applications for the N-acetyl isomer are primarily in the domain of chemical research:

-

Reactant in Chemical Synthesis: It has been used as a starting material for regioselective amidyl radical cyclization and regioselective oxidation of cyclic amino compounds.[2]

-

Biochemical Probe: It may be employed as a piperidine ligand to investigate the enzymatic activity and three-dimensional structure of non-peptide ligand-cyclophilin complexes.[2]

These applications highlight its utility as a building block and a tool for studying biological systems, though no direct therapeutic applications have been noted.

Conclusion

The compound 1-(1-Methylpiperidin-3-yl)ethanone (CAS 91324-25-3) remains poorly characterized in the public domain. Researchers and drug development professionals are advised to exercise extreme caution and not to extrapolate the properties of its well-studied isomer, 1-(3-methylpiperidin-1-yl)ethanone (CAS 4593-16-2) , to the target compound. The distinct structural and electronic differences between the N-methyl tertiary amine of the target and the N-acetyl amide of the isomer will undoubtedly lead to different chemical and pharmacological profiles. Any research involving CAS 91324-25-3 would require de novo synthesis and full, rigorous analytical characterization as a prerequisite for further investigation.

References

-

PubChem. Ethanone, 1-(3-methyl-1-piperidinyl)-. National Center for Biotechnology Information. [Link]

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

PubChem. 2-(4-{3-[2-(trifluoromethyl)-4a,9a-dihydro-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethanol. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of cis-3,5-Diethyl-1,2,4-trithiolane (CAS 38348-25-3). [Link]

-

Three Chongqing Chemdad Co., Ltd. 1-ACETYL-3-METHYLPIPERIDINE. [Link]

-

PubChem. 2,5-Bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclopentan-1-one. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]

- Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

-

PubMed. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. [Link]

-

PubChem. 1-((S)-3-Chloro-piperidin-1-yl)-ethanone. National Center for Biotechnology Information. [Link]

-

PubChem. 1-[(3s)-1-Benzylpiperidin-3-Yl]ethanone. National Center for Biotechnology Information. [Link]

Sources

- 1. Ethanone, 1-(3-methyl-1-piperidinyl)- | C8H15NO | CID 107304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-ACETYL-3-METHYLPIPERIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Methylpiperidin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 1-(1-Methylpiperidin-3-yl)ethanone

In the landscape of modern drug discovery and medicinal chemistry, a thorough understanding of a molecule's physicochemical properties is paramount to its success as a potential therapeutic agent. These intrinsic characteristics govern a compound's behavior in biological systems, influencing everything from its absorption and distribution to its metabolic stability and target engagement. This guide provides a detailed examination of the physicochemical profile of 1-(1-Methylpiperidin-3-yl)ethanone, a heterocyclic ketone with potential applications in pharmaceutical research.

With the Chemical Abstracts Service (CAS) number 4593-16-2 , this compound, also known as 1-Acetyl-3-methylpiperidine, possesses a molecular structure that presents interesting features for drug design.[1] The presence of a tertiary amine within the piperidine ring and a ketone functional group offers sites for hydrogen bonding and potential metabolic activity, making a comprehensive analysis of its properties essential for any drug development program. This document will not only present the known and predicted properties of this molecule but will also delve into the causality behind the experimental choices for their determination, providing a framework for robust and self-validating scientific inquiry.

Core Physicochemical Properties: A Quantitative Overview

| Property | Value | Source | Type |

| IUPAC Name | 1-(1-Methylpiperidin-3-yl)ethanone | PubChem[1] | Identifier |

| CAS Number | 4593-16-2 | Sigma-Aldrich, PubChem[1] | Identifier |

| Molecular Formula | C₈H₁₅NO | Sigma-Aldrich, PubChem[1] | Structural |

| Molecular Weight | 141.21 g/mol | Sigma-Aldrich, PubChem[1] | Physical |

| Melting Point | -15 °C | Sigma-Aldrich | Experimental |

| Boiling Point | 239 °C | Sigma-Aldrich | Experimental |

| Density | 0.974 g/mL at 25 °C | Sigma-Aldrich | Experimental |

| XLogP3-AA | 1 | PubChem[1] | Computed |

| Hydrogen Bond Donor Count | 0 | PubChem[1] | Computed |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] | Computed |

| Topological Polar Surface Area | 20.3 Ų | PubChem[1] | Computed |

The Pivotal Role of Physicochemical Properties in Drug Development

The journey of a drug from a laboratory curiosity to a clinical reality is heavily influenced by its physicochemical properties. These parameters are not merely abstract numbers; they are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which in turn dictates its efficacy and safety.

-

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a crucial measure of a molecule's lipophilicity, or its affinity for a lipid-like environment versus an aqueous one. This property profoundly impacts a drug's ability to cross biological membranes, its binding to plasma proteins, and its volume of distribution. For orally administered drugs, a balanced LogP is essential for absorption from the gastrointestinal tract. A computed XLogP3-AA of 1 for 1-(1-Methylpiperidin-3-yl)ethanone suggests a relatively balanced lipophilicity, a favorable starting point for drug design.[1]

-

pKa: The acid dissociation constant (pKa) determines the extent of a molecule's ionization at a given pH. For a basic compound like 1-(1-Methylpiperidin-3-yl)ethanone, the pKa of its conjugate acid will dictate its charge state in different physiological compartments. The ionization state affects solubility, permeability, and interaction with biological targets. The piperidine nitrogen is expected to be the primary basic center.

-

Chemical Stability: A drug molecule must be stable enough to withstand the conditions of manufacturing, storage, and administration, as well as the physiological environment of the body. Stability testing is a critical component of drug development, ensuring that the drug product maintains its identity, strength, and purity over its shelf life.

Experimental Protocols for Physicochemical Profiling

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for determining key physicochemical parameters, presented from the perspective of a seasoned application scientist.

Determination of Lipophilicity (LogP)

The "shake-flask" method is the traditional and most reliable method for the experimental determination of LogP.

Protocol: Shake-Flask Method for LogP Determination

-

Preparation of Phases: Prepare n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and mutually saturate them by mixing them vigorously for 24 hours, followed by separation.

-

Sample Preparation: Prepare a stock solution of 1-(1-Methylpiperidin-3-yl)ethanone in the aqueous buffer.

-

Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of the saturated n-octanol.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Allow the phases to separate completely.

-

Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of P.

Diagram: Experimental Workflow for LogP Determination

Workflow for LogP determination by the shake-flask method.

Determination of Aqueous Solubility

The kinetic solubility assay is a high-throughput method commonly used in early drug discovery to assess the solubility of compounds.

Protocol: Kinetic Aqueous Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(1-Methylpiperidin-3-yl)ethanone in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to a larger volume of aqueous buffer (e.g., PBS, pH 7.4) in a microplate.

-

Incubation and Precipitation: Incubate the plate for a defined period (e.g., 2 hours) to allow for precipitation of the compound if its solubility is exceeded.

-

Precipitate Detection: Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

Diagram: Kinetic Solubility Workflow

Workflow for kinetic aqueous solubility determination.

Assessment of Chemical Stability

Chemical stability is evaluated by subjecting the compound to various stress conditions and monitoring its degradation over time.

Protocol: Accelerated Stability Study

-

Sample Preparation: Prepare solutions of 1-(1-Methylpiperidin-3-yl)ethanone in relevant media (e.g., aqueous buffers at different pH values, formulation vehicles).

-

Stress Conditions: Store the samples under accelerated conditions of temperature and humidity (e.g., 40 °C / 75% RH).

-

Time Points: At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw aliquots from each sample.

-

Analysis: Analyze the aliquots using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

-

Data Evaluation: Plot the concentration of the parent compound versus time to determine the degradation rate and predict the shelf-life under normal storage conditions.

Data Interpretation and Application

The collective physicochemical data provides a holistic view of the potential developability of 1-(1-Methylpiperidin-3-yl)ethanone. The experimental melting and boiling points confirm its physical state at room temperature. The computed LogP of 1 suggests that the molecule has a good balance of lipophilicity and hydrophilicity, which is often a desirable trait for oral drug candidates.[1] However, the lack of experimental solubility and pKa data represents a critical knowledge gap that must be addressed in a drug development program. The protocols outlined above provide a clear path to generating this essential information.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of 1-(1-Methylpiperidin-3-yl)ethanone, a compound of interest in pharmaceutical research. By combining available experimental data with computational predictions and outlining robust protocols for further characterization, this document serves as a valuable resource for scientists and researchers. A thorough understanding and early assessment of these fundamental properties are indispensable for making informed decisions in the complex and challenging process of drug discovery and development.

References

-

PubChem. (n.d.). Ethanone, 1-(3-methyl-1-piperidinyl)-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comprehensive Guide to the Structural Elucidation of 1-(1-Methylpiperidin-3-yl)ethanone

This document provides an in-depth technical guide for the unambiguous structural determination of 1-(1-Methylpiperidin-3-yl)ethanone. As researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount for establishing structure-activity relationships, ensuring patentability, and meeting regulatory standards. This guide moves beyond a simple checklist of techniques, instead offering a logical, self-validating workflow grounded in the principles of modern analytical chemistry. We will explore the "why" behind each experimental choice, demonstrating how a multi-spectroscopic approach provides layers of corroborating evidence, leading to irrefutable structural confirmation.

Initial Assessment: The Foundation of Inquiry

Before embarking on advanced spectroscopic analysis, fundamental properties must be established. The first step upon receiving a putative sample of 1-(1-Methylpiperidin-3-yl)ethanone is to determine its molecular formula.

1.1. High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the cornerstone for determining the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the calculation of a unique molecular formula.

-

Causality: For 1-(1-Methylpiperidin-3-yl)ethanone, the expected molecular formula is C₈H₁₅NO. An electrospray ionization (ESI) source in positive ion mode is the logical choice due to the basicity of the tertiary amine, which will readily accept a proton to form the [M+H]⁺ ion.

-

Expected Result: The calculated exact mass of the protonated molecule [C₈H₁₅NO + H]⁺ is 142.1226 Da. The HRMS experiment must yield a measured mass within a narrow tolerance (e.g., ±0.0007 Da) of this value to confirm the elemental composition.

1.2. Degree of Unsaturation (DBE)

From the confirmed molecular formula (C₈H₁₅NO), the degree of unsaturation or double bond equivalent (DBE) can be calculated. This simple calculation provides the first clue about the presence of rings or multiple bonds.

DBE = C + 1 - (H/2) - (X/2) + (N/2) DBE = 8 + 1 - (15/2) + (1/2) = 2

A DBE of 2 suggests the presence of, for example, two rings, one ring and one double bond, or two double bonds. In our proposed structure, this corresponds to one ring (the piperidine) and one double bond (the carbonyl group), aligning our hypothesis with the initial data.

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific, quantized frequencies.

-

Causality: The proposed structure contains two key functional groups: a ketone (C=O) and a tertiary amine (C-N). We will use Attenuated Total Reflectance (ATR) IR spectroscopy, a technique that requires minimal sample preparation.

-

Expected Absorptions:

-

Ketone (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1705-1725 cm⁻¹ . The non-conjugated nature of the ketone in the proposed structure would place this peak around 1715 cm⁻¹.[1]

-

C-N Stretch: A medium intensity band for the tertiary amine C-N stretching vibration is expected between 1250 and 1020 cm⁻¹ .

-

C-H Stretch: Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) corresponding to sp³ C-H stretching are also expected.[1]

-

-

Trustworthiness: The presence of a strong peak at ~1715 cm⁻¹ is highly indicative of a carbonyl group. Its absence would immediately refute the proposed structure. The lack of broad absorption in the 3300-3500 cm⁻¹ region confirms the absence of N-H or O-H bonds, consistent with a tertiary amine and the absence of hydroxyl groups.

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Ketone | C=O Stretch | ~1715 | Strong, Sharp |

| Alkane | sp³ C-H Stretch | 2850 - 2960 | Strong |

| Tertiary Amine | C-N Stretch | 1020 - 1250 | Medium - Weak |

Connectivity and Fragmentation: Mass Spectrometry

While HRMS gives the molecular formula, standard electron ionization (EI) mass spectrometry provides information about the molecule's stability and connectivity through fragmentation analysis. The resulting fragmentation pattern is a "fingerprint" that can be pieced together to validate the proposed structure.

-

Causality: The piperidine ring, particularly the bonds adjacent to the nitrogen atom, is prone to characteristic cleavage events. This process, known as alpha-cleavage, is a dominant fragmentation pathway for amines and provides strong evidence for the substituents on the ring and nitrogen.[2]

-

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z = 141 corresponding to the molecular weight of the compound should be observed.

-

Alpha-Cleavage: The most significant fragmentation is expected to be the cleavage of the C-C bond adjacent to the nitrogen atom. Loss of the ethyl-ketone substituent at C2 would lead to a stable iminium ion. A more likely fragmentation for our 3-substituted compound involves the loss of a hydrogen radical from C2 or C6, or ring opening pathways. A key fragment would be the loss of the acetyl group (CH₃CO•, 43 Da), leading to a fragment at m/z = 98 . Another prominent fragment would arise from cleavage of the bond between C2 and C3, losing an ethyl radical from the ring and retaining the charge on the nitrogen-containing fragment. The most stable fragment is often formed by alpha-cleavage with loss of the largest possible radical.

-

-

Trustworthiness: Observing a fragment at m/z 98 (M-43) strongly supports the presence of a terminal acetyl group. The overall pattern, when compared to libraries or predicted fragmentation of isomers, helps confirm the substitution pattern.

| m/z Value | Proposed Fragment | Significance |

| 141 | [C₈H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 126 | [M - CH₃]⁺ | Loss of a methyl radical |

| 98 | [M - CH₃CO]⁺ | Loss of the acetyl group |

| 84 | [C₅H₁₀N]⁺ | Fragment from ring cleavage |

| 43 | [CH₃CO]⁺ | Acetyl cation |

The Definitive Map: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment, connectivity, and stereochemistry of every proton and carbon atom. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Workflow for NMR-Based Structural Elucidation

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

Stereochemical Considerations

The C3 carbon of 1-(1-Methylpiperidin-3-yl)ethanone is a chiral center. The synthetic route will determine if the product is a racemic mixture or a specific enantiomer. Standard NMR techniques in an achiral solvent will not differentiate between enantiomers. Chiral chromatography or the use of chiral shift reagents in NMR would be required to resolve and characterize the enantiomers if necessary.

Integrated Analysis and Conclusion

The structural elucidation of 1-(1-Methylpiperidin-3-yl)ethanone is confirmed by the convergence of all spectroscopic data. HRMS establishes the correct molecular formula. IR spectroscopy confirms the presence of a ketone and the absence of N-H/O-H functionalities. Mass spectrometry fragmentation patterns support the presence of an acetyl group and a piperidine core. Finally, a complete NMR analysis (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) provides an unambiguous map of the atomic connectivity, confirming the N-methyl and 3-acetyl substitution pattern. Each piece of data validates the others, creating a robust and trustworthy structural assignment.

Appendix: Experimental Protocols

A.1 High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Method: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Calibration: Calibrate the instrument immediately prior to analysis using a known calibration standard to ensure mass accuracy below 5 ppm.

A.2 Infrared (IR) Spectroscopy

-

Instrumentation: Use an FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

-

Method: Place a small amount of the neat sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

A.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

1D Experiments (¹H, ¹³C, DEPT-135):

-

Acquire ¹H spectra with 16 scans and a relaxation delay of 1s.

-

Acquire ¹³C spectra with 1024 scans and a relaxation delay of 2s using proton decoupling.

-

Acquire DEPT-135 spectra under similar conditions to the ¹³C experiment.

-

-

2D Experiments (COSY, HSQC, HMBC):

-

COSY: Acquire using standard gradient-selected (gCOSY) parameters.

-

HSQC: Acquire using a gradient-selected, sensitivity-enhanced sequence optimized for a one-bond ¹J(CH) coupling of 145 Hz.

-

HMBC: Acquire using a gradient-selected sequence optimized for long-range couplings of 8 Hz.

-

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

PubChem. (n.d.). Ethanone, 1-(3-methyl-1-piperidinyl)-. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

-

PubChem. (n.d.). 1-(4-(3-Hydroxyphenyl)-1-methyl-4-piperidinyl)ethanone. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Williamson, R. T., et al. (2013). Structural misassignments of 1,3- and 1,5-disubstituted imidazo[1,2-a]pyrimidines and their correction. Organic & Biomolecular Chemistry, 11(36), 6029–6037. [Link]

-

University of Sheffield. (n.d.). Long-range heteronuclear correlation. Department of Chemistry. Retrieved January 22, 2026, from [Link]

-

Dotsenko, V. V., et al. (2017). Aminomethylation of Guareschi imides: synthesis of 2,4-dioxo-1H,5H-3,7-spiro[diazabicyclo[3.3.1]nonane-9,4'-piperidine]-1,5-dicarbonitriles. Chemistry of Heterocyclic Compounds, 53, 1136-1145. [Link]

-

Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. Retrieved January 22, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Acetyl-3-methylpiperidine. John Wiley & Sons, Inc. Retrieved January 22, 2026, from [Link]

-

Acquavia, M. A., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]

-

Clark, J. (2015). Mass Spectra - Fragmentation Patterns. Chemguide. [Link]

-

Science Ready. (2021). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Royal Society of Chemistry. (2019). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes. [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the...[Link]

-

Royal Society of Chemistry. (2011). Supporting Information: A General catalyst for Suzuki–Miyaura and Sonogashira reactions. [Link]

-

Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand. [Link]

-

University of Potsdam. (n.d.). 13C NMR Chemical Shift Table. [Link]

-

NIST. (n.d.). Ethanone, 1-[1,1'-biphenyl]-4-yl-. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 1-[(3s)-1-Benzylpiperidin-3-Yl]ethanone. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

-

Zhang, X., et al. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chemical Society of Pakistan, 34(5). [Link]

-

Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). HMBC correlations of 3c. HMBC: heteronuclear multiple-bond correlation spectroscopy.[Link]

Sources

synthesis of 1-(1-Methylpiperidin-3-yl)ethanone

An In-depth Technical Guide to the Synthesis of 1-(1-Methylpiperidin-3-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-(1-Methylpiperidin-3-yl)ethanone, a valuable heterocyclic ketone building block. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the chemical principles, practical execution, and critical parameters involved in its synthesis. The primary focus is on the robust and widely applicable Grignard reaction, detailing the mechanistic rationale, a step-by-step experimental protocol, and methods for characterization. This guide emphasizes scientific integrity, causality in experimental design, and authoritative grounding through referenced literature.

Introduction

Chemical Identity and Significance

1-(1-Methylpiperidin-3-yl)ethanone, also known as 3-acetyl-1-methylpiperidine, is a heterocyclic compound featuring a piperidine ring N-methylated and substituted at the 3-position with an acetyl group. Its structure presents a chiral center at the C3 position of the piperidine ring, making it a valuable intermediate for the synthesis of complex, stereospecific molecules.

The strategic importance of this ketone lies in its utility as a versatile synthon in medicinal chemistry and materials science. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs due to its favorable pharmacokinetic properties, while the ketone functional group serves as a reactive handle for a wide array of chemical transformations, including reductive aminations, aldol condensations, and the formation of various heterocyclic systems.

Physicochemical Properties

A summary of the key physicochemical properties for the related compound, 1-Acetyl-3-methylpiperidine (the N-acetyl isomer), is provided below for reference, as data for the target C-acetyl ketone is not widely published. These values can serve as a preliminary estimation.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO | [1] |

| Molecular Weight | 141.21 g/mol | [2] |

| Boiling Point | 239 °C (lit.) | [2] |

| Density | 0.974 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.476 (lit.) | [2] |

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule involves breaking the carbon-carbon bond between the acetyl group and the piperidine ring. This approach identifies an acyl anion equivalent (or its synthetic counterpart) and an electrophilic piperidine scaffold as the key synthons. The most practical and field-proven strategy to achieve this transformation is through the nucleophilic addition of an organometallic reagent to a nitrile-substituted piperidine. This leads to a straightforward and convergent synthesis from commercially accessible precursors.

Caption: Retrosynthetic analysis of 1-(1-Methylpiperidin-3-yl)ethanone.

Core Synthetic Methodology: The Grignard Reaction

The addition of a Grignard reagent to a nitrile is a classic and reliable method for ketone synthesis. This pathway offers high yields and operational simplicity, making it the preferred route for both laboratory-scale and potential scale-up operations.

Mechanistic Rationale

The C-Li and C-Mg bonds in organolithium and Grignard reagents are highly polarized, rendering the carbon atom strongly nucleophilic and basic.[3][4] The synthesis proceeds via two principal stages:

-

Nucleophilic Addition: The methyl carbanion equivalent from the Grignard reagent (e.g., methylmagnesium bromide) attacks the electrophilic carbon of the nitrile group on the N-methyl-3-cyanopiperidine precursor. This forms a resonance-stabilized magnesium salt of an imine (an imido-magnesium halide).[5][6]

-

Acidic Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl or H₂SO₄). The imine intermediate is rapidly hydrolyzed to a ketone, liberating the final product, 1-(1-Methylpiperidin-3-yl)ethanone, along with ammonia and magnesium salts.

The trustworthiness of this protocol is self-validating: the reaction's success is contingent on the rigorous exclusion of protic solvents or atmospheric moisture, which would quench the highly basic Grignard reagent.[4][5]

Caption: Mechanism of ketone synthesis via Grignard addition to a nitrile.

Critical Experimental Parameters

-

Anhydrous Conditions: The paramount requirement for any Grignard reaction is the complete absence of water. All glassware must be rigorously dried (e.g., oven-dried at >120°C), and anhydrous solvents (typically diethyl ether or tetrahydrofuran, THF) must be used.[5] THF is often preferred as it can help solubilize complex Grignard intermediates.[7]

-

Magnesium Activation: The formation of the Grignard reagent requires the magnesium metal surface to be active and free of passivating magnesium oxide layers. This is typically achieved by using a fresh container of magnesium turnings and initiating the reaction with a small crystal of iodine or a few drops of 1,2-dibromoethane.[5]

-

Temperature Control: The formation of the Grignard reagent is exothermic and should be controlled. The subsequent addition of the nitrile should be performed at a reduced temperature (e.g., 0°C) to prevent side reactions, such as the Grignard reagent reacting with the solvent (especially THF).[8]

-

Stoichiometry: A slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the nitrile.

Detailed Experimental Protocol

This protocol describes a representative procedure for the .

Workflow Overview

Caption: Experimental workflow for the synthesis of the target ketone.

Step-by-Step Methodology

Materials:

-

Magnesium turnings

-

Methyl bromide (or methyl iodide)

-

N-Methyl-3-cyanopiperidine

-

Anhydrous diethyl ether or THF

-

10% Aqueous sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, nitrogen inlet.

Procedure:

-

Apparatus Setup: Assemble an oven-dried three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus must be maintained under a positive pressure of an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 eq.) in the flask.

-

Add a small volume of anhydrous ether.

-

Add a solution of methyl bromide (1.1 eq.) in anhydrous ether to the dropping funnel.

-

Add a few drops of the methyl bromide solution to the magnesium. If the reaction does not initiate (indicated by bubbling and gentle reflux), add a small crystal of iodine or warm the flask gently.

-

Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium has been consumed.

-

-

Reaction with Nitrile:

-

Prepare a solution of N-methyl-3-cyanopiperidine (1.0 eq.) in anhydrous ether.

-

Cool the Grignard solution to 0°C using an ice bath.

-

Add the nitrile solution dropwise from the dropping funnel to the stirred Grignard reagent. Maintain the temperature below 10°C.

-

After addition, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

-

-

Workup and Hydrolysis:

-

Cool the reaction mixture back to 0°C.

-

Slowly and carefully add 10% aqueous sulfuric acid dropwise to quench the reaction and hydrolyze the imine intermediate. This is an exothermic process.

-

Continue adding acid until two clear layers form and all solids have dissolved.

-

Transfer the mixture to a separatory funnel. Separate the layers.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure 1-(1-Methylpiperidin-3-yl)ethanone.

-

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the acetyl methyl group, the N-methyl group, and the protons on the piperidine ring.

-

Infrared (IR) Spectroscopy: To identify the characteristic strong carbonyl (C=O) stretch of the ketone, typically around 1710 cm⁻¹.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (141.21 g/mol ).

Conclusion

The is most effectively achieved through the addition of a methyl Grignard reagent to an N-methyl-3-cyanopiperidine precursor. This method is robust, high-yielding, and relies on well-understood principles of organometallic chemistry. Careful attention to anhydrous conditions and temperature control are critical for success. The resulting ketone is a valuable building block, and the protocol described herein provides a reliable and scalable foundation for its production in a research or developmental setting.

References

- Grignard Synthesis of Triphenylmethanol. I. Background. (n.d.). Department of Chemistry, University of Massachusetts.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- A. Organolithium Reagents. (n.d.). Organic Chemistry Data.

-

Organolithium reagent. (n.d.). In Wikipedia. Retrieved from [Link]

- Myers, A. (n.d.). Organolithium Reagents. Harvard University.

-

PubChem. (n.d.). Ethanone, 1-(3-methyl-1-piperidinyl)-. PubChem. Retrieved from [Link]

-

Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. Retrieved from [Link]

-

Experiment 3: The Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Sciencemadness.org. Retrieved from [Link]

-

OrganoLithium Reagent. (n.d.). Scribd. Retrieved from [Link]

-

Grignard Reagent & Reactions: Organic Synthesis Guide. (n.d.). Studylib. Retrieved from [Link]

- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012). Google Patents.

-

A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.). IP.com. Retrieved from [Link]

- Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone. (2001). Google Patents.

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. Retrieved from [Link]

-

Preparation of 3-acetylpyridine. (n.d.). PrepChem.com. Retrieved from [Link]

-

1-acetyl-3-methylpiperidine (C8H15NO). (n.d.). PubChemLite. Retrieved from [Link]

-

1-ACETYL-3-METHYLPIPERIDINE. (n.d.). Chemdad Co.. Retrieved from [Link]

Sources

- 1. PubChemLite - 1-acetyl-3-methylpiperidine (C8H15NO) [pubchemlite.lcsb.uni.lu]

- 2. 1-ACETYL-3-METHYLPIPERIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 4. sciencemadness.org [sciencemadness.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. people.uniurb.it [people.uniurb.it]

An In-depth Technical Guide to the Spectral Analysis of 1-(1-Methylpiperidin-3-yl)ethanone

Introduction

1-(1-Methylpiperidin-3-yl)ethanone is a substituted piperidine derivative of interest in medicinal chemistry and drug development due to the prevalence of the N-methylpiperidine scaffold in various bioactive molecules. Accurate structural elucidation and characterization of such compounds are paramount for ensuring purity, understanding structure-activity relationships, and meeting regulatory requirements. This technical guide provides a comprehensive overview of the expected spectral characteristics of 1-(1-Methylpiperidin-3-yl)ethanone, employing a predictive approach based on the analysis of structurally analogous compounds.

Due to the absence of publicly available experimental spectral data for 1-(1-Methylpiperidin-3-yl)ethanone at the time of this writing, this guide synthesizes predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are grounded in the well-established principles of each spectroscopic technique and supported by experimental data from analogous structures such as N-methylpiperidine, 1-acetylpiperidine, and cyclohexyl methyl ketone. This approach not only offers a robust framework for the initial identification of the target molecule but also serves as a practical reference for researchers synthesizing and characterizing this and similar compounds.

Molecular Structure

The chemical structure of 1-(1-Methylpiperidin-3-yl)ethanone is fundamental to interpreting its spectral data. The molecule consists of a piperidine ring N-methylated at position 1 and substituted with an acetyl group at position 3.

Molecular Structure of 1-(1-Methylpiperidin-3-yl)ethanone

Caption: Chemical structure of 1-(1-Methylpiperidin-3-yl)ethanone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The predicted ¹H NMR spectrum of 1-(1-Methylpiperidin-3-yl)ethanone in a deuterated solvent such as chloroform-d (CDCl₃) would exhibit distinct signals for the protons of the piperidine ring, the N-methyl group, and the acetyl group.

The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the carbonyl group, as well as the anisotropic effects of the C=O bond. Protons on carbons adjacent to the nitrogen (C2 and C6) are expected to be shifted downfield. The proton at C3, being adjacent to the acetyl group, will also experience a downfield shift.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~ 2.8 - 3.0 | m | 1H | H-3 | Deshielded by the adjacent acetyl group. |

| ~ 2.5 - 2.7 | m | 2H | H-2eq, H-6eq | Protons adjacent to nitrogen are deshielded. |

| ~ 2.2 - 2.4 | s | 3H | N-CH₃ | Typical range for an N-methyl group on a saturated heterocycle.[1][2] |

| ~ 2.1 | s | 3H | COCH₃ | Characteristic singlet for a methyl ketone. |

| ~ 1.8 - 2.0 | m | 2H | H-2ax, H-6ax | |

| ~ 1.5 - 1.7 | m | 4H | H-4, H-5 | Aliphatic protons on the piperidine ring. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(1-Methylpiperidin-3-yl)ethanone in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in 1-(1-Methylpiperidin-3-yl)ethanone will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are highly dependent on the electronic environment of each carbon.

The carbonyl carbon of the acetyl group is expected to appear significantly downfield, typically above 200 ppm. The carbons directly attached to the nitrogen (C2 and C6) will be in the range of 50-60 ppm. The N-methyl carbon will have a characteristic shift around 40-45 ppm.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~ 209 - 212 | C=O | Characteristic for a ketone carbonyl carbon. |

| ~ 55 - 58 | C-2 | Carbon adjacent to nitrogen. |

| ~ 53 - 56 | C-6 | Carbon adjacent to nitrogen. |

| ~ 48 - 52 | C-3 | Carbon bearing the acetyl group. |

| ~ 42 - 45 | N-CH₃ | Typical range for an N-methyl group.[3] |

| ~ 28 - 32 | C-5 | Aliphatic carbon in the piperidine ring. |

| ~ 25 - 28 | COCH₃ | Methyl carbon of the acetyl group. |

| ~ 23 - 26 | C-4 | Aliphatic carbon in the piperidine ring. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of ~220-240 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (as ¹³C has a low natural abundance). A relaxation delay of 2 seconds is generally sufficient.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent signal (CDCl₃ at ~77.16 ppm) can be used for chemical shift referencing.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1-(1-Methylpiperidin-3-yl)ethanone will be characterized by the presence of a strong carbonyl stretch and various C-H and C-N stretching and bending vibrations.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| 2950 - 2800 | Strong | C-H stretching | Aliphatic C-H bonds in the piperidine ring and methyl groups.[4] |

| ~ 1715 | Strong, Sharp | C=O stretching | Characteristic of a ketone carbonyl group.[5] |

| 1470 - 1430 | Medium | CH₂ scissoring | Bending vibrations of the methylene groups in the piperidine ring. |

| 1365 - 1350 | Medium | CH₃ bending | Symmetrical bending of the acetyl methyl group. |

| 1250 - 1180 | Medium | C-N stretching | Stretching vibration of the tertiary amine in the piperidine ring. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: As 1-(1-Methylpiperidin-3-yl)ethanone is expected to be a liquid at room temperature, the spectrum can be obtained neat.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the neat liquid sample onto the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 1-(1-Methylpiperidin-3-yl)ethanone, Electron Ionization (EI) would likely be used, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses.

The molecular weight of 1-(1-Methylpiperidin-3-yl)ethanone (C₈H₁₅NO) is 141.21 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 141. Key fragmentation pathways would involve the loss of the acetyl group, the methyl group, and fragmentation of the piperidine ring.

Predicted Mass Spectral Data

| m/z | Relative Intensity | Assignment |

| 141 | Moderate | [M]⁺ (Molecular Ion) |

| 126 | Moderate | [M - CH₃]⁺ |

| 98 | Strong | [M - CH₃CO]⁺ |

| 84 | Moderate | [M - C₂H₃O₂]⁺ or subsequent fragmentation |

| 70 | Moderate | Piperidine ring fragment |

| 58 | Strong | [CH₂=N(CH₃)CH₂CH₃]⁺ (alpha-cleavage) |

| 43 | High | [CH₃CO]⁺ (Acetyl cation) |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 35 to 200.

-

Data Acquisition and Analysis: The instrument software will record the mass-to-charge ratio and relative abundance of the ions to generate the mass spectrum.

Predicted Mass Spectrometry Fragmentation Workflow

Caption: Predicted major fragmentation pathways for 1-(1-Methylpiperidin-3-yl)ethanone under EI-MS.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 1-(1-Methylpiperidin-3-yl)ethanone. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally related compounds, offer a solid foundation for researchers engaged in the synthesis and characterization of this molecule. The included experimental protocols are designed to be self-validating and adhere to standard laboratory practices, ensuring reliable data acquisition. As with any predictive analysis, experimental verification is the ultimate standard. This guide, therefore, serves as both a valuable predictive tool and a practical manual for the empirical spectral analysis of 1-(1-Methylpiperidin-3-yl)ethanone.

References

-

PubChem. N-Methylpiperidine. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Acetylpiperidine. National Center for Biotechnology Information. [Link]

-

NIST. Piperidine, 1-acetyl-. NIST Chemistry WebBook. [Link]

-

NIST. Piperidine, 1-methyl-. NIST Chemistry WebBook. [Link]

-

NIST. Ethanone, 1-cyclohexyl-. NIST Chemistry WebBook. [Link]

-

SpectraBase. Cyclohexylmethylketone. [Link]

Sources

- 1. N-Methylpiperidine(626-67-5) 1H NMR spectrum [chemicalbook.com]

- 2. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methylpiperidine(626-67-5) 13C NMR spectrum [chemicalbook.com]

- 4. N-Methylpiperidine(626-67-5) IR Spectrum [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Investigational Guide to the Potential Biological Activity of 1-(1-Methylpiperidin-3-yl)ethanone

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved therapeutics. Its prevalence underscores its utility as a privileged structure for engaging biological targets, particularly within the central nervous system. This guide focuses on 1-(1-Methylpiperidin-3-yl)ethanone , a small molecule derivative of this critical scaffold. To date, its biological activity remains uncharacterized in public literature. The absence of data, combined with a structure suggestive of potential pharmacodynamic activity, presents a compelling case for a systematic investigation.

This document eschews a rigid template to provide a bespoke, logic-driven framework for the comprehensive evaluation of 1-(1-Methylpiperidin-3-yl)ethanone. As a Senior Application Scientist, my approach is grounded in a phased, multi-disciplinary strategy that maximizes data generation while conserving resources. We will proceed from high-throughput computational predictions and in vitro screening to more focused functional and cellular assays. Each proposed step is explained not merely as a protocol, but as a tactical choice designed to answer specific questions about the molecule's potential pharmacology. The protocols herein are detailed to be self-validating, ensuring that the data generated is robust, reproducible, and forms a sound basis for go/no-go decisions in a drug discovery context.

Part 1: Rationale and Strategic Foundation

The Piperidine Scaffold: A Privileged Element in Pharmacology

The six-membered nitrogen-containing heterocycle, piperidine, is one of the most significant building blocks in drug design.[1] Its derivatives are integral to over twenty classes of pharmaceuticals, ranging from potent analgesics to antipsychotics and anticancer agents.[2] The ring's sp3-hybridized carbons allow it to adopt a stable chair conformation, presenting substituents in well-defined axial and equatorial orientations. The basic nitrogen atom is typically protonated at physiological pH, enabling it to form a critical ionic bond with anionic residues (e.g., aspartate, glutamate) in receptor binding pockets. This combination of a rigid 3D scaffold and a key electrostatic interaction point makes it an ideal anchor for molecular recognition.

Structural Deconstruction and Target Hypothesis

A rigorous analysis of the molecular structure of 1-(1-Methylpiperidin-3-yl)ethanone allows for the generation of rational, testable hypotheses regarding its potential biological targets.

-

N-Methylpiperidine Core: This tertiary amine is a classic pharmacophore. The N-methyl group is a common feature in ligands for muscarinic and nicotinic acetylcholine receptors, as well as opioid receptors. Its presence suggests potential activity within the central nervous system.

-

3-Acetyl Substituent: The ketone moiety provides a hydrogen bond acceptor. Its placement at the 3-position (meta- to the nitrogen) creates a specific spatial arrangement of these features. This geometry is distinct from the more extensively studied 4-substituted piperidines, suggesting the potential for novel selectivity profiles.

Based on these features, we can hypothesize that 1-(1-Methylpiperidin-3-yl)ethanone may interact with:

-

Cholinergic Receptors: High structural similarity to fragments of known muscarinic and nicotinic ligands.

-

Opioid Receptors: The piperidine core is central to the pharmacophore of many analgesics.[3]

-

Other CNS GPCRs: The overall structure fits the general profile of ligands for dopamine and serotonin receptors.

-

Acetylcholinesterase (AChE): The molecule bears a superficial resemblance to acetylcholine, suggesting a possibility of enzyme inhibition.

Part 2: A Phased Investigational Workflow

To systematically uncover the compound's biological activity, a multi-phased approach is proposed. This workflow is designed to move from broad, high-throughput screening to specific, mechanism-of-action studies, ensuring that resources are focused on the most promising avenues of investigation.

Phase I: In Silico & Initial In Vitro Screening

The primary objective of this phase is to cast a wide net to identify potential biological targets efficiently.

-

In Silico Target Prediction: Before committing the physical compound, computational methods can provide valuable direction.[3][4][5] We will use ligand-based approaches (searching for structurally similar compounds with known activity) and structure-based approaches like molecular docking against a panel of CNS receptors (e.g., mAChRs, nAChRs, opioid, dopamine receptors).[6][7] This prioritizes the in vitro assays and helps interpret the results.

-

Broad Receptor Binding Screen: The compound will be submitted to a commercial binding panel (e.g., Eurofins SafetyScreen44 or similar). This industry-standard approach provides Ki values or percent inhibition data against ~50 common CNS targets, offering a rapid and cost-effective overview of potential interactions.

-

Focused Acetylcholinesterase (AChE) Assay: Based on our structural hypothesis, a direct enzymatic assay for AChE inhibition will be performed.[8][9] This provides a clear answer to a specific, structure-driven question.

Phase II: Functional Validation & Selectivity

Any "hits" identified in Phase I (defined as >50% inhibition at a 10 µM concentration in binding screens) must be validated to confirm the interaction and determine the compound's functional effect.

-

Dose-Response Binding Assays: For each validated hit, a full dose-response curve will be generated to determine the binding affinity (Ki) with high accuracy.[1][10]

-

Functional Assays: The mode of action will be determined using second-messenger assays.

-

For Gq-coupled receptors (e.g., M1, M3 mAChRs), a calcium mobilization assay will measure changes in intracellular Ca2+ concentration.[11][12]

-

For Gs or Gi-coupled receptors (e.g., M2, M4 mAChRs, opioid receptors), a cAMP accumulation assay will be used to measure the inhibition or stimulation of adenylyl cyclase.[2][13]

-

-

Selectivity Profiling: The compound will be tested against all available subtypes of the primary target receptor family to determine its selectivity. High selectivity is a desirable trait for a potential therapeutic, as it can reduce off-target side effects.

Phase III: Cellular Activity & Early ADME-Tox

This phase assesses the compound's effects in a more complex biological system and provides an early look at its drug-like properties.

-

Cellular Cytotoxicity: An MTT assay will be performed on a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) to determine the concentration at which the compound becomes toxic.[14] This establishes an initial therapeutic window by comparing the cytotoxic concentration (CC50) to the functional potency (EC50/IC50).

-

In Vitro Metabolic Stability: A liver microsome stability assay will be used to measure the rate at which the compound is metabolized by Phase I enzymes (primarily Cytochrome P450s).[15][16] This provides an early prediction of hepatic clearance and in vivo half-life, which are critical pharmacokinetic parameters.

Part 3: Data Presentation & Key Experimental Protocols

Data Summary Tables

The following tables are examples of how quantitative data from the proposed experiments will be structured for clear analysis and comparison.

Table 1: Example Receptor Binding Affinity Profile (Phase I/II)

| Target | Radioligand | Ki (nM) |

|---|---|---|

| Muscarinic M1 | [3H]-Pirenzepine | 150 ± 25 |

| Muscarinic M2 | [3H]-AF-DX 384 | >10,000 |

| Muscarinic M3 | [3H]-4-DAMP | 850 ± 90 |

| Muscarinic M4 | [3H]-Pirenzepine | >10,000 |

| Muscarinic M5 | [3H]-4-DAMP | 450 ± 60 |

| Opioid µ | [3H]-DAMGO | >10,000 |

| Opioid δ | [3H]-DPDPE | >10,000 |

| Opioid κ | [3H]-U69,593 | >10,000 |

Table 2: Example Functional Activity & Early ADME-Tox Profile (Phase II/III)

| Assay | Cell Line / System | Result |

|---|---|---|

| M1 Calcium Mobilization | CHO-hM1 | EC50 = 250 ± 40 nM (Agonist) |

| M5 Calcium Mobilization | HEK-hM5 | EC50 = 700 ± 110 nM (Agonist) |

| AChE Inhibition | Purified Enzyme | IC50 > 50,000 nM |

| Cytotoxicity | SH-SY5Y | CC50 = 25,000 nM |

| Metabolic Stability | Human Liver Microsomes | t1/2 = 45 min |

Detailed Experimental Protocols

This protocol describes a standard method to determine the binding affinity (Ki) of the test compound for a specific receptor.[1][10][17]

-

Membrane Preparation: Membranes from cells stably expressing the target receptor are thawed on ice and homogenized in ice-cold binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Protein concentration is determined via a BCA assay.

-

Assay Plate Setup: In a 96-well plate, add in order:

-

50 µL of binding buffer.

-

50 µL of test compound at various concentrations (typically 10-point, 1:3 serial dilutions).

-

50 µL of a known radioligand (e.g., [3H]-Pirenzepine for M1) at a concentration near its Kd.

-

50 µL of diluted cell membranes (e.g., 20-50 µg protein/well).

-

Controls: Total binding (no test compound) and non-specific binding (excess known antagonist, e.g., 10 µM Atropine).

-

-

Incubation: The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding). Wells are washed 3-4 times with ice-cold wash buffer.

-

Quantification: The filter plate is dried, a scintillation cocktail is added to each well, and the radioactivity trapped on the filters is counted using a microplate scintillation counter.

-

Data Analysis: Raw counts are converted to percent inhibition relative to controls. The IC50 is determined by fitting the data to a non-linear regression curve. The Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the ability of the test compound to act as an agonist or antagonist at a Gq-coupled receptor by detecting changes in intracellular calcium.[11][18][19]

-

Cell Plating: Adherent cells stably expressing the target receptor (e.g., CHO-hM1) are seeded into black-walled, clear-bottom 96- or 384-well plates and grown overnight to form a confluent monolayer.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in assay buffer (e.g., HBSS with 20 mM HEPES) for 60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.

-

Compound Preparation: The test compound is serially diluted in assay buffer in a separate source plate.

-

Measurement: The assay plate is placed into a fluorescence imaging plate reader (FLIPR or FlexStation). A baseline fluorescence reading is taken for 10-20 seconds.

-

Compound Addition & Reading: The instrument automatically adds the test compound from the source plate to the cell plate. Fluorescence is read continuously for an additional 2-3 minutes to capture the transient calcium flux.

-

For antagonist mode: Pre-incubate cells with the test compound for 15-30 minutes before adding a known agonist at its EC80 concentration.

-

-

Data Analysis: The response is quantified as the maximum fluorescence intensity minus the baseline. Data are plotted against compound concentration, and a four-parameter logistic equation is used to determine the EC50 (for agonists) or IC50 (for antagonists).

This protocol provides an early assessment of a compound's susceptibility to metabolism by liver enzymes.[15][20][21]

-

Reagent Preparation: Pooled human liver microsomes (HLM) are thawed and diluted to the working concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4). The test compound is prepared at 2x the final concentration (e.g., 2 µM). A solution of the NADPH cofactor is prepared.

-

Incubation Setup: In a 96-well plate, the test compound and HLM solution are pre-warmed at 37°C for 5-10 minutes.

-

Reaction Initiation: The metabolic reaction is initiated by adding the NADPH solution.

-

Time Points: Aliquots of the reaction are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Each aliquot is immediately added to a well containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

-

Sample Processing: The plate is centrifuged to pellet the precipitated protein. The supernatant is transferred to a new plate for analysis.

-

LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as t1/2 = 0.693 / k.

Part 4: Visualizing Mechanisms of Action

Understanding the downstream consequences of receptor modulation is key. If 1-(1-Methylpiperidin-3-yl)ethanone is found to be an agonist at a Gq-coupled receptor like M1, it would initiate the following signaling cascade, which is the basis of the calcium mobilization assay.

Part 5: Conclusion and Forward Look

This technical guide outlines a comprehensive and scientifically rigorous strategy for the initial characterization of 1-(1-Methylpiperidin-3-yl)ethanone. By progressing logically from broad, in silico, and high-throughput screening methods to more focused functional and cellular assays, this plan ensures an efficient allocation of resources while building a robust data package. The causality behind each experimental choice is grounded in established principles of drug discovery, aiming to not only identify a primary biological target but also to understand the compound's mode of action, selectivity, and preliminary drug-like properties.

Should this initial characterization reveal a potent and selective activity profile with a suitable therapeutic window, the subsequent steps would involve lead optimization through medicinal chemistry, more extensive ADME-Tox profiling, and ultimately, evaluation in in vivo models of disease relevant to the identified mechanism of action. This foundational work is the critical first step in determining if 1-(1-Methylpiperidin-3-yl)ethanone holds promise as a novel chemical probe or a starting point for a therapeutic development program.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

-

O'Donnell, J. M., & Zhang, H. T. (2004). Antidepressant effects of inhibitors of cAMP-specific phosphodiesterase (PDE4) in rats and mice. CNS drugs, 18(1), 11–26. [Link]

-

Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Latin American Journal of Pharmacy, 41(3), 567-79. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website. [Link]

-

Gfeller, D., Michielin, O., & Zoete, V. (2013). Shaping the interaction landscape of bioactive molecules. Bioinformatics, 29(23), 3073–3079. [Link]

-

Bio-protocol. (2018). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol, 8(16), e2986. [Link]

-

NIH National Center for Advancing Translational Sciences. (2015). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In Assay Guidance Manual. [Link]

-

Nature Methods. (2016). Cytotoxicity MTT Assay. Springer Nature Experiments. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

-

Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e793. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience website. [Link]

-

Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from Alfa Cytology website. [Link]

-

Bio-protocol. (2019). Acetylcholinesterase Inhibition Assay. Bio-protocol, 9(24), e3463. [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from Creative Biolabs website. [Link]

-